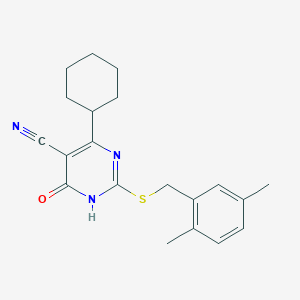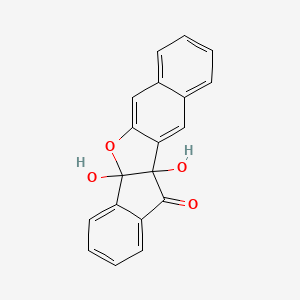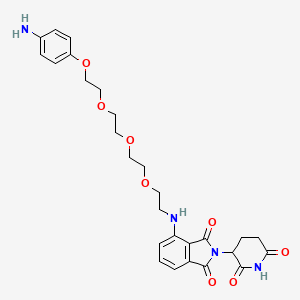
4-((2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-PEG4-Ph-NH2 is a synthetic compound that combines a pomalidomide-based cereblon ligand with a four-unit polyethylene glycol linker. This compound is primarily used in proteolysis-targeting chimeras (PROTAC) technology as an E3 ligase ligand-linker conjugate. The polyethylene glycol linker enhances the solubility and stability of the compound, making it suitable for various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG4-Ph-NH2 involves several steps:
Preparation of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.
Attachment of Polyethylene Glycol Linker: The four-unit polyethylene glycol linker is attached to the pomalidomide-based cereblon ligand through a series of coupling reactions.
Industrial Production Methods
Industrial production of Pomalidomide-PEG4-Ph-NH2 follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, cost-effectiveness, and feasibility for large-scale production. The final product is purified to achieve a purity greater than 99% .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-PEG4-Ph-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the polyethylene glycol linker can be replaced with other functional groups.
Coupling Reactions: The compound can be coupled with other molecules to form larger conjugates, particularly in the context of PROTAC technology.
Common Reagents and Conditions
Reagents: Common reagents used in the reactions involving Pomalidomide-PEG4-Ph-NH2 include coupling agents, solvents, and other functionalized molecules.
Major Products Formed
The major products formed from the reactions involving Pomalidomide-PEG4-Ph-NH2 are typically larger conjugates used in targeted protein degradation applications .
Scientific Research Applications
Pomalidomide-PEG4-Ph-NH2 has a wide range of scientific research applications, including:
Mechanism of Action
Pomalidomide-PEG4-Ph-NH2 exerts its effects by recruiting the cereblon protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The polyethylene glycol linker enhances the solubility and stability of the compound, facilitating its interaction with the target proteins .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-PEG4-NH2: Similar in structure but with a different functional group at the end of the polyethylene glycol linker.
Pomalidomide-PEG2-NH2: Contains a shorter polyethylene glycol linker, affecting its solubility and stability.
Lenalidomide: Another immunomodulatory drug with a different mechanism of action and molecular structure.
Uniqueness
Pomalidomide-PEG4-Ph-NH2 is unique due to its combination of a pomalidomide-based cereblon ligand and a four-unit polyethylene glycol linker. This combination enhances its solubility, stability, and effectiveness in targeted protein degradation applications .
Properties
IUPAC Name |
4-[2-[2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O8/c28-18-4-6-19(7-5-18)39-17-16-38-15-14-37-13-12-36-11-10-29-21-3-1-2-20-24(21)27(35)31(26(20)34)22-8-9-23(32)30-25(22)33/h1-7,22,29H,8-17,28H2,(H,30,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFDOBJYFQFDIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOC4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
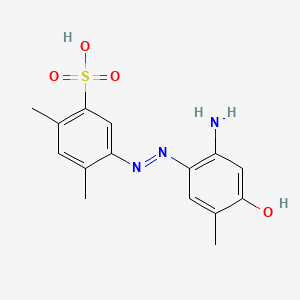
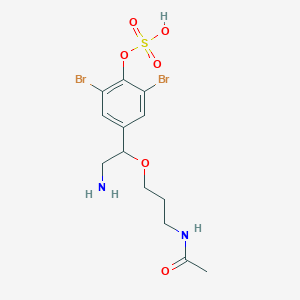
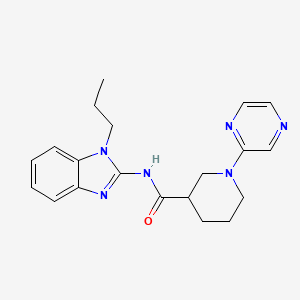
![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)
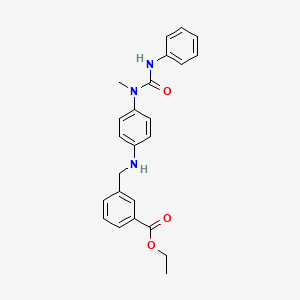
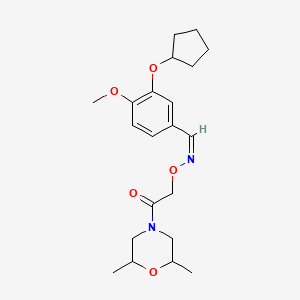
![6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride](/img/structure/B560494.png)
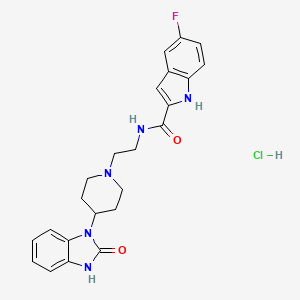
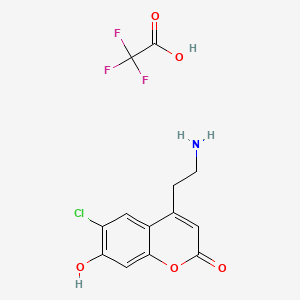
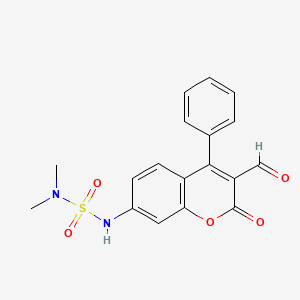
![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)
